

# Application Note: Analysis of CP5V Binding to Cdc20 Using Surface Plasmon Resonance (SPR)

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## Compound of Interest

Compound Name: CP5V

Cat. No.: B10821863

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## Introduction

Cell division cycle 20 (Cdc20) is a crucial co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that plays a pivotal role in regulating the metaphase-to-anaphase transition and mitotic exit.[1][2][3] Dysregulation of Cdc20 is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[4][5] **CP5V** is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of Cdc20. It functions by linking Cdc20 to the VHL E3 ligase complex, leading to ubiquitination and subsequent proteasomal degradation of Cdc20. Understanding the direct binding kinetics of **CP5V** to Cdc20 is essential for optimizing its efficacy and for the development of similar targeted therapies.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. This application note provides a detailed protocol for analyzing the binding of **CP5V** to Cdc20 using SPR, enabling the determination of key kinetic parameters such as the association rate constant ( $k_a$ ), dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D$ ).

## Principle of the Assay

SPR technology measures changes in the refractive index at the surface of a sensor chip. In this assay, recombinant human Cdc20 protein is immobilized onto the sensor chip surface. A solution containing **CP5V** (the analyte) is then flowed over the surface. The binding of **CP5V** to the immobilized Cdc20 causes an increase in mass at the sensor surface, which in turn alters

the refractive index. This change is detected in real-time and is proportional to the amount of bound analyte. By monitoring the association and dissociation phases of the interaction, the kinetic and affinity constants of the binding event can be calculated.

## Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, quantitative data for the binding of **CP5V** to Cdc20 as would be determined by SPR analysis.

Parameter	Value	Unit	Description
Association Rate Constant (ka)	$2.5 \times 10^5$	$M^{-1}s^{-1}$	Rate of complex formation
Dissociation Rate Constant (kd)	$5.0 \times 10^{-3}$	$s^{-1}$	Rate of complex decay
Equilibrium Dissociation Constant (KD)	20	nM	Affinity of CP5V for Cdc20 (kd/ka)

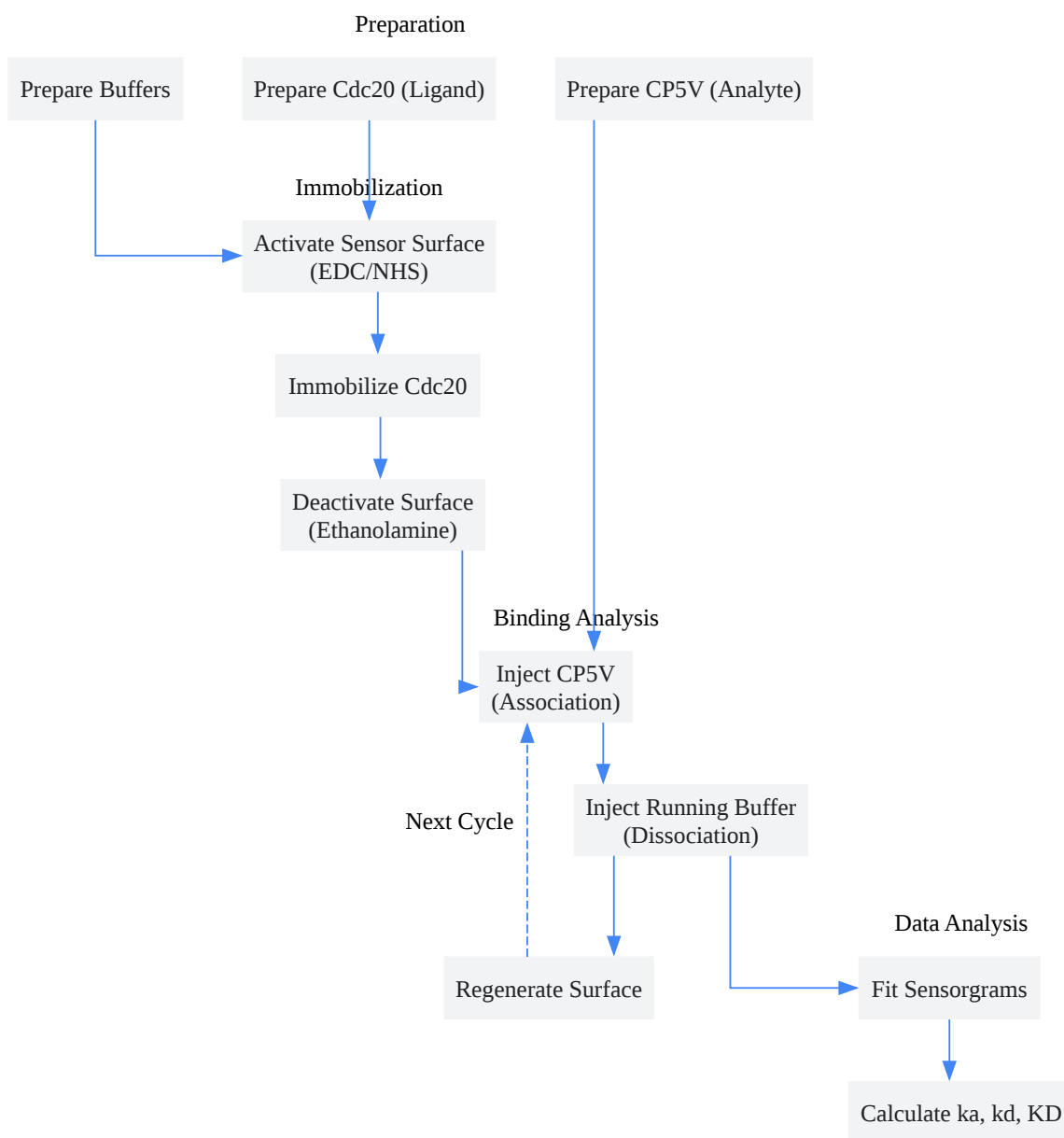
## Experimental Protocols

### Materials and Reagents

- SPR Instrument: (e.g., Biacore, Reichert, etc.)
- Sensor Chip: CM5 sensor chip (or equivalent carboxymethylated dextran surface)
- Immobilization Buffer: 10 mM Sodium acetate, pH 5.0
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
- Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and Ethanolamine-HCl
- Recombinant Human Cdc20 Protein (Ligand): >95% purity, at a concentration of 50 µg/mL in a low-salt buffer (e.g., 10 mM HEPES, pH 7.4)

- **CP5V** (Analyte): Purity >98%, dissolved in DMSO to a stock concentration of 10 mM and serially diluted in running buffer.
- Regeneration Solution: 10 mM Glycine-HCl, pH 2.5

## Experimental Workflow Diagram



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Caption: SPR experimental workflow for **CP5V**-Cdc20 binding analysis.

## Detailed Protocol

1. Preparation of Reagents: a. Prepare all buffers and degas thoroughly. b. Dilute the recombinant Cdc20 protein to a final concentration of 20 µg/mL in the immobilization buffer (10 mM sodium acetate, pH 5.0). c. Prepare a series of **CP5V** dilutions in running buffer from the 10 mM DMSO stock. A typical concentration series for affinity determination would be 100 nM, 50 nM, 25 nM, 12.5 nM, 6.25 nM, and a zero-analyte control (running buffer alone). The final DMSO concentration should be kept below 1% to minimize solvent effects.
2. Immobilization of Cdc20: a. Equilibrate the CM5 sensor chip with running buffer. b. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes. c. Inject the diluted Cdc20 protein over the activated surface until the desired immobilization level (e.g., 2000-3000 Response Units, RU) is reached. d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes. e. A reference flow cell should be prepared similarly but without the injection of Cdc20 to serve as a control for non-specific binding and bulk refractive index changes.
3. Binding Analysis: a. Equilibrate the system with running buffer until a stable baseline is achieved. b. Perform a series of injection cycles. Each cycle consists of: i. Association: Inject a single concentration of **CP5V** over both the Cdc20-immobilized and reference flow cells for a defined period (e.g., 180 seconds) to monitor the binding event. ii. Dissociation: Switch to flowing running buffer over the sensor surface to monitor the dissociation of the **CP5V**-Cdc20 complex for a defined period (e.g., 300 seconds). c. Repeat this cycle for each concentration of **CP5V**, typically starting from the lowest concentration. Include several buffer-only injections (zero-analyte) throughout the experiment for double referencing.
4. Surface Regeneration: a. After each binding cycle, if necessary, inject the regeneration solution (10 mM Glycine-HCl, pH 2.5) for a short duration (e.g., 30 seconds) to remove any remaining bound analyte and prepare the surface for the next injection. b. Test the regeneration conditions to ensure they effectively remove the analyte without damaging the immobilized ligand.
5. Data Analysis: a. The raw sensorgram data is processed by subtracting the reference flow cell signal and the buffer-only injection signals (double referencing). b. The processed sensorgrams are then fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument. c. This fitting allows for the

determination of the association rate constant ( $k_a$ ), the dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $K_D = k_d/k_a$ ).

## Signaling Pathway Diagram

The following diagram illustrates the targeted degradation of Cdc20 by the PROTAC **CP5V**.

Caption: **CP5V**-mediated degradation of Cdc20 and its effect on the APC/C pathway.

## Conclusion

This application note provides a comprehensive framework for utilizing Surface Plasmon Resonance to quantitatively assess the binding interaction between the PROTAC **CP5V** and its target protein Cdc20. The detailed protocol and data analysis guidelines will enable researchers to determine the binding kinetics and affinity, which are critical parameters for the development and optimization of targeted protein degraders. The methodologies described herein are adaptable for the characterization of other small molecule-protein interactions.

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